![molecular formula C70H108N6 B14278870 N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} CAS No. 154427-04-0](/img/structure/B14278870.png)
N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and dipentylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through a series of reactions to form the final product. Common synthetic routes include:
Aromatic Nucleophilic Substitution: This involves the substitution of hydrogen atoms on the aromatic rings with dipentylamino groups.
Coupling Reactions: These reactions are used to link the aromatic rings through the phenylene bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} involves its interaction with molecular targets and pathways. The compound can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(diethylamino)phenyl]-N~4~,N~4~-diethylbenzene-1,4-diamine}
- N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dimethylamino)phenyl]-N~4~,N~4~-dimethylbenzene-1,4-diamine}
Uniqueness
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} is unique due to its specific dipentylamino groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic electronics and materials science.
Properties
CAS No. |
154427-04-0 |
|---|---|
Molecular Formula |
C70H108N6 |
Molecular Weight |
1033.6 g/mol |
IUPAC Name |
4-N-[4-[4-(dipentylamino)-N-[4-(dipentylamino)phenyl]anilino]phenyl]-4-N-[4-(dipentylamino)phenyl]-1-N,1-N-dipentylbenzene-1,4-diamine |
InChI |
InChI=1S/C70H108N6/c1-9-17-25-53-71(54-26-18-10-2)61-33-41-65(42-34-61)75(66-43-35-62(36-44-66)72(55-27-19-11-3)56-28-20-12-4)69-49-51-70(52-50-69)76(67-45-37-63(38-46-67)73(57-29-21-13-5)58-30-22-14-6)68-47-39-64(40-48-68)74(59-31-23-15-7)60-32-24-16-8/h33-52H,9-32,53-60H2,1-8H3 |
InChI Key |
DXYVCVNMAPECKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCCC)CCCCC)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CCCCC)CCCCC)C5=CC=C(C=C5)N(CCCCC)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)
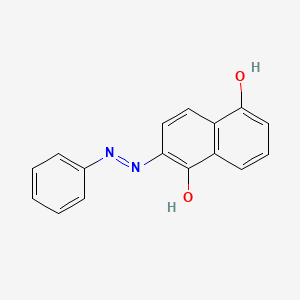
![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)
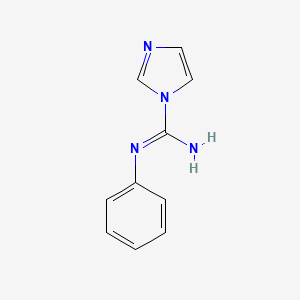
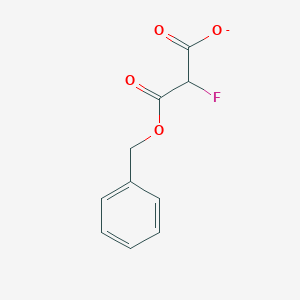
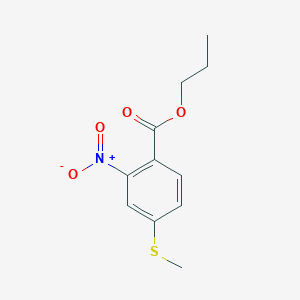
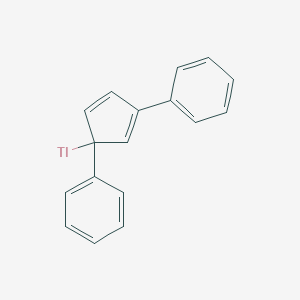
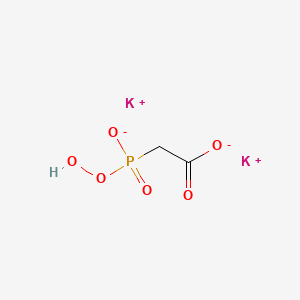
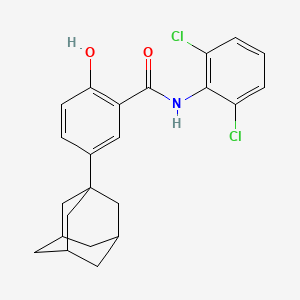
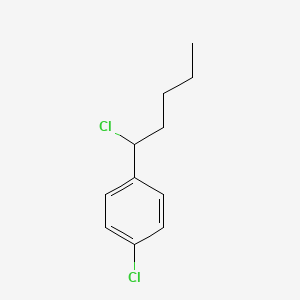
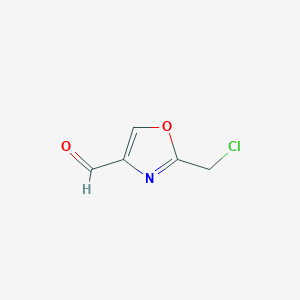
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
